N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide
Description
The compound N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is a hybrid molecule featuring a benzimidazole core linked via a 3-(dimethylamino)propyl chain to a 1-methylindole-2-carboxamide moiety. This structure combines two pharmacologically significant heterocycles: benzimidazole, known for its role in enzyme inhibition and receptor modulation, and indole, a common scaffold in bioactive molecules targeting neurological and oncological pathways. The dimethylaminopropyl substituent may enhance solubility and bioavailability, while the methyl group on the indole ring could influence steric interactions in binding pockets.
Properties
Molecular Formula |
C22H25N5O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H25N5O/c1-25(2)11-6-12-27-15-23-18-14-17(9-10-20(18)27)24-22(28)21-13-16-7-4-5-8-19(16)26(21)3/h4-5,7-10,13-15H,6,11-12H2,1-3H3,(H,24,28) |
InChI Key |
XCJMAJXSDKXGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Dimethylamino Propyl Group: The 3-(dimethylamino)propyl group is introduced via nucleophilic substitution reactions, often using 3-(dimethylamino)propyl chloride.
Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzimidazole-Indole Hybrids
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide (24) (): Core Structure: Shares the benzimidazole-indole-carboxamide framework. Substituents: Lacks the dimethylaminopropyl chain but includes a benzyl group and a methyl substituent on the indole. Synthesis: Prepared via coupling of indole-2-carboxylic acid with a benzimidazole intermediate, followed by column chromatography.
2.1.2 Benzimidazole Derivatives with Alkyl/Aryl Chains
Functional Group Comparisons
- Dimethylaminopropyl Chain: Present in the target compound and perfluorinated sulfonamides (Evidences 4, 6). This group enhances solubility in polar solvents compared to purely hydrophobic chains (e.g., propyl in ).
- Indole vs. Benzoic Acid Derivatives : The target’s indole-carboxamide differs from compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features an N,O-bidentate directing group for metal catalysis.
Spectroscopic Characterization
- X-ray Crystallography : Used unambiguously for compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () to confirm stereochemistry. The target compound may require similar validation.
- NMR and LC-MS: Standard for benzimidazole derivatives (Evidences 2, 3, 7). For example, compound 24 () showed diagnostic peaks at δ 8.25 (s, 1H, benzimidazole) and δ 2.40 (s, 3H, methylindole) .
Biological Activity
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of benzimidazole derivatives, which are known for their diverse pharmacological properties. Its structure can be broken down into key components:
- Benzimidazole moiety : Often associated with anticancer and antimicrobial activities.
- Indole structure : Known for neuropharmacological effects.
- Dimethylamino propyl group : Imparts additional biological activity and solubility.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of specific enzymes : Targeting kinases and other proteins involved in cell signaling pathways.
- Interference with DNA replication : Inducing apoptosis in cancer cells.
- Antimicrobial activity : Disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have reported the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bansal et al. (2012) | MCF-7 | 10.5 | Apoptosis induction |
| Keri et al. (2015) | A549 | 8.2 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| S. aureus | 2 |
| E. coli | 4 |
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of benzimidazole derivatives, including this compound, and evaluated their anticancer efficacy in vitro. The results indicated that this compound exhibited potent cytotoxicity against multiple cancer cell lines, with a notable increase in apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Alkyl substitutions on the indole ring : Enhance lipophilicity and cellular uptake.
- Variations in the benzimidazole moiety : Affect binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
